2,2,2-trichloro-N-pentylacetimidamide
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Overview
Description
2,2,2-Trichloro-N-pentylacetimidamide is a chemical compound with the molecular formula C₇H₁₃Cl₃N₂ and a molecular weight of 231.55 g/mol . It is known for its unique structure, which includes three chlorine atoms attached to a central carbon, making it a trichloromethyl derivative. This compound is primarily used in research and industrial applications due to its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-pentylacetimidamide typically involves the reaction of trichloroacetonitrile with pentylamine under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-pentylacetimidamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form corresponding acids or other oxidized products using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of corresponding amines or other reduced products.
Oxidation: Formation of acids or other oxidized products.
Scientific Research Applications
2,2,2-Trichloro-N-pentylacetimidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-pentylacetimidamide involves its interaction with specific molecular targets, leading to various chemical transformations. The trichloromethyl group is highly reactive, allowing the compound to participate in nucleophilic substitution and other reactions. The exact molecular pathways and targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethylamine: Similar in structure but with an ethyl group instead of a pentyl group.
2,2,2-Trichloroacetamide: Contains an amide group instead of an imidamide group.
2,2,2-Trichloroethylacetate: An ester derivative with similar reactivity.
Uniqueness
2,2,2-Trichloro-N-pentylacetimidamide is unique due to its specific combination of a trichloromethyl group and a pentyl chain, which imparts distinct reactivity and properties. This makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2,2,2-trichloro-N'-pentylethanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl3N2/c1-2-3-4-5-12-6(11)7(8,9)10/h2-5H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGHJVWQVBDJRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN=C(C(Cl)(Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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